Product packaging for Pentadecanenitrile(Cat. No.:CAS No. 18300-91-9)

Pentadecanenitrile

Cat. No.: B103695
CAS No.: 18300-91-9
M. Wt: 223.4 g/mol
InChI Key: KRKQHNVYOWTEQO-UHFFFAOYSA-N
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Description

Pentadecanenitrile, also known as n-Pentadecanonitrile or tetradecyl cyanide, is an organic compound with the molecular formula C15H29N and a molecular weight of 223.40 g/mol . This compound is characterized by a boiling point of approximately 322 °C and a melting point between 20-23 °C . It has a density of 0.828 g/cm³ and a refractive index of 1.442 . With an estimated logP of 6.29, it exhibits high hydrophobicity and is poorly soluble in water . This compound is classified as "For Research Use Only" (RUO). RUO products are specifically intended for utilization in laboratory research settings and are not manufactured for use in clinical diagnostics, therapeutic procedures, or any form of personal use . In the research laboratory, this long-chain nitrile serves as a versatile building block and intermediate in organic synthesis and chemical process development . Its properties make it valuable for fundamental research applications, including the study of lipid membrane interactions, the synthesis of longer-chain polymers or surfactants, and the identification and quantification of individual chemical substances in analytical method development . Researchers can rely on its consistent properties, with available purity grades exceeding 97% .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29N B103695 Pentadecanenitrile CAS No. 18300-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecanenitrile
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InChI

InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KRKQHNVYOWTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171375
Record name Pentadecanenitrile
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Molecular Weight

223.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18300-91-9
Record name Pentadecanenitrile
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Record name Pentadecanenitrile
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Record name Pentadecanenitrile
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Record name Pentadecanenitrile
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Synthesis and Reaction Methodologies for Pentadecanenitrile

Synthetic Pathways of Pentadecanenitrile

The synthesis of this compound can be achieved through various chemical routes. These pathways range from traditional methods that have been long established in organic chemistry to modern strategies that prioritize efficiency and environmental considerations.

Conventional Organic Synthesis Approaches

Conventional methods for synthesizing nitriles, including this compound, often rely on well-understood reactions such as nucleophilic substitution and dehydration. These techniques are foundational in organic synthesis. ontosight.ai

A primary and straightforward method for the synthesis of this compound is through a chain extension reaction involving the nucleophilic substitution of a halide with a cyanide salt. This reaction is a classic example of increasing the carbon chain length by one carbon atom.

One of the most common approaches involves the reaction of a pentadecyl halide, such as 1-bromotetradecane (B124005) (tetradecyl bromide), with an alkali metal cyanide, typically sodium or potassium cyanide. ontosight.ai The reaction is generally carried out by heating the reactants under reflux in a suitable solvent, often ethanol (B145695). The halide is displaced by the cyanide ion (-CN) to yield this compound, also known as tetradecyl cyanide. nih.govnist.govchemspider.com

The general reaction can be represented as: C14H29Br + KCN → C14H29CN + KBr

This method is advantageous for its directness and the availability of starting materials. However, a significant drawback is the high toxicity of cyanide salts. google.com

Another conventional route is the dehydration of pentadecanamide. ontosight.ai This process involves the removal of a water molecule from the amide to form the corresponding nitrile.

Starting MaterialReagentProductKey Features
1-BromotetradecanePotassium Cyanide (KCN)This compoundDirect chain extension, use of toxic cyanide salts. ontosight.aigoogle.com
PentadecanamideDehydrating AgentThis compoundFormation of nitrile from the corresponding amide. ontosight.ai
Fatty AcidsVariousFatty NitrilesA one-pot procedure can convert fatty acids into fatty nitriles. csic.es

While specific examples detailing the radical synthesis of this compound in aqueous media are not extensively documented, the principles of radical chemistry in water offer a potential pathway. Radical reactions have increasingly been explored in aqueous environments as a greener alternative to traditional organic solvents. google.com The use of water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability.

The general approach for a radical reaction in water would involve a radical initiator to generate a radical species from a suitable precursor. This radical could then participate in a reaction cascade to form the nitrile. For long-chain aliphatic compounds like this compound, the insolubility of the substrate in water presents a challenge, which can sometimes be overcome by using co-solvents or phase-transfer catalysts.

Preparation via Nitrile (Chain Extension)

Advanced and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. rsc.orgrsc.org These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net

One promising green strategy for the synthesis of long-chain nitriles is through biocatalysis. Aldoxime dehydratases are enzymes that can catalyze the conversion of aldoximes to nitriles under mild, aqueous conditions, offering a cyanide-free route. mdpi.com This method has shown high efficiency for the synthesis of various aliphatic nitriles. mdpi.comacs.org

Another advanced method involves the manganese-catalyzed cross-coupling of allylic alcohols with nitriles. rsc.org This atom-economical reaction allows for the formation of longer-chain nitriles with good functional group tolerance under relatively simple conditions. rsc.org

Ionic liquids have also been explored as recyclable catalysts and solvents for nitrile synthesis, simplifying the separation process and reducing waste. rsc.org

StrategyCatalyst/MethodKey Advantages
BiocatalysisAldoxime DehydrataseCyanide-free, mild aqueous conditions, high efficiency. mdpi.com
Cross-CouplingPincer Manganese(I) ComplexAtom-economical, broad substrate scope, simple conditions. rsc.org
Ionic LiquidsRecyclable Ionic LiquidElimination of metal salt catalysts, simplified separation, recyclable. rsc.org

Stereoselective Synthesis Methodologies

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is a critical aspect of modern organic chemistry. While this compound itself is an achiral molecule, the principles of stereoselective synthesis are relevant for the preparation of more complex, chiral nitriles.

Methods for the stereoselective synthesis of nitriles often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the aminative ring-opening of cyclopropenes using an iron-aminyl radical has been shown to produce tetrasubstituted alkenyl nitriles with high stereoselectivity. escholarship.org While not directly applied to this compound, this methodology demonstrates the potential for precise stereocontrol in nitrile synthesis.

Similarly, stereoselective synthesis of trifluoromethylated α-chloro-α,β-unsaturated nitriles has been achieved through the reaction of fluorinated ylide-anions with N-chlorosuccinimide. rsc.org These advanced methods highlight the ongoing development of sophisticated strategies for the synthesis of complex nitrile-containing molecules.

Deuterated this compound Synthesis

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in various scientific fields, particularly as internal standards in mass spectrometry-based quantification methods like isotope dilution assays. ucsb.eduumsl.edunih.govimreblank.ch The synthesis of deuterated this compound would follow similar principles to the synthesis of other deuterated molecules.

A general approach would involve using a deuterated reagent at a key step in the synthesis. For example, in the chain extension synthesis, if a deuterated starting material is used, the resulting this compound would be deuterated. Alternatively, methods for the selective incorporation of deuterium into organic molecules can be employed. semanticscholar.org

The synthesis of deuterated standards is crucial for accurate quantification in analytical chemistry, and the development of efficient and selective deuteration methods is an active area of research. imreblank.chsemanticscholar.org

Mechanistic Studies of this compound Formation

The formation of this compound, like other long-chain nitriles, is typically achieved through the reaction of a corresponding fatty acid with ammonia (B1221849). This process involves the initial formation of a fatty amide, which then undergoes dehydration to yield the nitrile. tue.nl Understanding the underlying mechanisms, including kinetics, thermodynamics, catalysis, and solvent effects, is crucial for optimizing its synthesis.

Catalytic Approaches in Nitrile Bond Formation

Catalysis is central to the efficient synthesis of this compound and other fatty nitriles, enabling the reaction to proceed at lower temperatures and with higher selectivity. A variety of catalysts have been explored for the conversion of fatty acids or their derivatives into nitriles.

Heterogeneous Catalysis: Metal oxides are widely used as solid catalysts in both liquid and gas-phase reactions. nih.govacs.org Oxides of metals from groups III and IV of the periodic table are reported to be particularly effective for the ammonization of fatty acids. nih.govacs.org Studies have shown a positive correlation between catalyst acidity and the yield of fatty nitriles. acs.org For example, catalysts with higher acidity like V₂O₅, Fe₂O₃, and ZnO generally show higher yields compared to those with lower acidity, such as Al₂O₃ and CuO. acs.org Gas-phase reactions over solid catalysts can be advantageous as they involve shorter reaction times and can prevent the formation of undesired byproducts like polymers. nih.gov

Homogeneous Catalysis: Organometallic complexes have also been employed. A patented process describes the use of tetravalent titanium alcoholates as catalysts in the liquid-phase conversion of fatty acids and their esters to nitriles at temperatures between 100°C and 315°C. google.com

Biocatalysis: A more recent and sustainable approach involves the use of enzymes. Aldoxime dehydratases are capable of converting aldoximes (formed from aldehydes) into nitriles under mild, aqueous conditions, offering a cyanide-free synthesis route. nih.govmdpi.com This method is noted for its potential application in producing fatty nitriles from bio-based feedstocks. nih.gov

Table 1: Catalytic Approaches in Fatty Nitrile Synthesis
Catalyst TypeSpecific ExamplesReaction PhaseTypical Temperature Range (°C)Key FindingsReference
Metal Oxides (Heterogeneous)ZnO, Al₂O₃, ZrO₂, V₂O₅, Fe₂O₃Liquid or Gas280–600Nitrile yield positively correlates with catalyst acidity. Gas-phase reactions can reduce byproducts. nih.govacs.org
Metal Alcoholates (Homogeneous)Tetravalent titanium alcoholatesLiquid100–315Effective for converting fatty acids and esters to nitriles. google.com
Enzymes (Biocatalysis)Aldoxime DehydratasesAqueousMild (e.g., 30-50)Provides a sustainable, cyanide-free route from aldoximes under mild conditions. nih.govmdpi.comnih.gov

Solvent Effects on this compound Synthesis

The choice of solvent can significantly influence the rate and outcome of chemical reactions, including the synthesis of nitriles. The primary role of the solvent is to dissolve the reactants, bringing them into close proximity for a reaction to occur. In the synthesis of aryl nitriles, for example, the superior solubility of reactants in formic acid compared to acetic acid led to higher product yields. nih.gov This principle extends to the synthesis of aliphatic nitriles like this compound, where the solubility of the long, nonpolar fatty acid chain is a critical factor.

Beyond solubility, solvents can affect reaction pathways and the stability of transition states. Theoretical studies on nitrile oxide cycloaddition reactions have shown that changing the solvent from dichloromethane (B109758) (DCM) to benzene (B151609) can alter the activation energies and the thermodynamic stability of the products, thereby influencing selectivity. nih.govacs.org In some systems, the reaction rate can be limited by the solubility of a reactant in a particular phase; for instance, the hydrolysis of tributyl phosphate (B84403) was found to be slower in kerosene (B1165875) because the reactant dissolves in the kerosene phase where the coreactant (hydroxide ion) is absent. hanfordvapors.com Therefore, for the synthesis of this compound, an ideal solvent would not only provide good solubility for the fatty acid or its derivatives but also be compatible with the chosen catalyst and not interfere with the reaction mechanism.

Chemical Reactivity and Transformation of this compound

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction and hydrolysis, to produce other valuable long-chain compounds.

Reduction Reactions of this compound

The reduction of the nitrile group is a primary pathway to synthesize long-chain primary amines, which have applications as surfactants and lubricant additives. nih.gov this compound can be reduced to 1-pentadecanamine through several methods.

Catalytic Hydrogenation : This is a common industrial method involving the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. studymind.co.uk Catalysts such as nickel (Raney Ni), platinum, or rhodium are often used, typically under elevated temperature and pressure. nih.govstudymind.co.ukgoogle.com Ruthenium complexes are also effective for the hydrogenation of various nitriles, including this compound, to form primary amines. google.com.na A significant challenge in this process is preventing the formation of secondary and tertiary amines as byproducts. google.com

Chemical Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. studymind.co.uk The reaction is typically carried out in a dry, non-aqueous solvent such as ether, followed by an acidic workup. studymind.co.uk

Table 2: Methods for the Reduction of this compound
MethodReagents/CatalystProductKey FeaturesReference
Catalytic HydrogenationH₂ with Ni, Pt, Rh, or Ru catalysts1-Pentadecanamine (Primary Amine)Common industrial method; requires control to minimize secondary/tertiary amine formation. nih.govstudymind.co.ukgoogle.comgoogle.com.na
Chemical ReductionLithium Aluminum Hydride (LiAlH₄) in dry ether1-Pentadecanamine (Primary Amine)Strong reducing agent used in laboratory-scale synthesis. studymind.co.uk
Reductive HydrolysisH₂/H₂O with transition metal catalysts (e.g., Ru, Os)1-Pentadecanol (Alcohol)Converts nitrile directly to the corresponding alcohol. google.com

This compound in Complex Organic Transformations

This compound, a long-chain aliphatic nitrile, serves as a versatile, though specialized, precursor in various complex organic transformations. Its 15-carbon backbone makes it a valuable building block for the synthesis of other long-chain fatty compounds, including fatty acids and amines. ontosight.ai The reactivity of its terminal nitrile group allows for a range of chemical manipulations, positioning it as a key intermediate in targeted synthetic pathways.

Conversion to Pentadecynoic Acids

The direct conversion of this compound to pentadecynoic acids is a complex transformation not widely documented in standard synthetic literature. However, the foundational reaction of converting a nitrile to its corresponding carboxylic acid is a fundamental and well-established process in organic chemistry. This hydrolysis reaction provides a direct pathway to pentadecanoic acid, the saturated carboxylic acid analogue.

The hydrolysis of nitriles can be achieved under either acidic or basic conditions. libretexts.org In an acidic medium, the nitrile is protonated, which enhances its electrophilicity and facilitates attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate to yield the carboxylic acid. libretexts.org Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the carbon atom of the nitrile group, also forming an amide intermediate that is subsequently hydrolyzed. libretexts.org

While the direct conversion to an alkynoic acid (containing a carbon-carbon triple bond) from the nitrile is not straightforward, other methods exist for synthesizing alkynoic acids, such as the oxidative cleavage of alkynes using reagents like ozone or potassium permanganate. ntu.edu.sgjove.comorgoreview.com These methods, however, cleave the triple bond and are typically used to produce two separate carboxylic acid molecules from an internal alkyne, or a carboxylic acid and carbon dioxide from a terminal alkyne, rather than synthesizing an alkynoic acid from a nitrile precursor. jove.comchemistrysteps.com

Table 1: General Conditions for Hydrolysis of this compound to Pentadecanoic Acid

Catalysis Type Reagents Intermediate Final Product
Acid-CatalyzedH₂SO₄ / H₂O, heatPentadecanamidePentadecanoic Acid
Base-CatalyzedNaOH / H₂O, heatPentadecanamideSodium Pentadecanoate

Note: The table represents generalized reaction conditions. Specific parameters may vary based on experimental procedures.

Involvement in Multi-step Synthesis of Biological Molecules

The utility of a chemical compound in the synthesis of biologically active molecules is often linked to its own natural origin or its ability to serve as a specific building block. wikipedia.org this compound is a naturally occurring fatty nitrile produced by the bacterium Pseudomonas veronii, which suggests its potential role as an intermediate in biosynthetic pathways. ufpr.br

The genus Pseudomonas is known for its metabolic versatility and its ability to produce a wide array of secondary metabolites, making these bacteria effective "cell factories" for biosynthesis. nih.govfrontiersin.org The presence of this compound in P. veronii indicates that the organism possesses the enzymatic machinery for its synthesis and potential further transformation into other complex molecules. ufpr.brnih.gov This natural occurrence makes this compound a molecule of interest for biomimetic synthesis. wikipedia.orgengineering.org.cn

Biomimetic synthesis is a strategic approach in organic chemistry where laboratory synthesis is designed to mimic a proposed or known biosynthetic pathway. engineering.org.cnpkusz.edu.cn This strategy can be highly efficient for creating complex natural product structures. engineering.org.cn Given that P. veronii produces this compound, this compound can be viewed as a plausible biosynthetic precursor to other, more complex, biologically active lipids or signaling molecules within the organism. In a laboratory setting, chemists can utilize this compound as a starting material in multi-step syntheses designed to replicate these natural transformations, thereby providing access to novel or rare biological molecules. rsc.orgnih.gov The long, unbranched 15-carbon chain is a specific structural feature that makes it a useful synthon for constructing the carbon skeleton of various natural products.

Occurrence, Isolation, and Detection of Pentadecanenitrile in Natural and Engineered Systems

Natural Occurrence of Pentadecanenitrile

The detection of this compound in different organisms highlights its distribution in the biosphere. Its origins are traced to both microbial and plant sources, where it exists as a metabolite or a constituent of complex extracts.

Microorganisms are known producers of a vast array of chemical compounds, including nitriles. This compound has been specifically associated with certain bacteria.

This compound has been reported to be produced by the bacterium Pseudomonas veronii. buketov.edu.kzeuropa.eunih.gov This species is recognized for its metabolic versatility and its ability to thrive in diverse environments. racoman.com The identification of this compound as a metabolite of P. veronii contributes to the understanding of the biochemical capabilities of this bacterial species. buketov.edu.kz

Table 1: Microbial Source of this compound

Microbial SourceCompound DetectedReference
Pseudomonas veroniiThis compound buketov.edu.kz

Xenobiotics are synthetic, man-made compounds that are often resistant to natural degradation. Microorganisms, however, possess the metabolic machinery to break down or transform many of these persistent chemicals. icm.edu.plnih.gov This process, known as biodegradation, involves microbes utilizing xenobiotics as sources of carbon, nitrogen, and energy, or co-metabolizing them in the presence of other growth substrates. icm.edu.plresearchgate.net The degradation pathways often convert complex synthetic molecules into simpler, less toxic intermediates. researchgate.net While microorganisms like bacteria and fungi are the primary agents in the degradation of xenobiotics, icm.edu.pl current research has not specifically identified this compound as a resulting metabolite from the microbial degradation of these synthetic compounds.

This compound is also found in the plant kingdom. Its presence has been confirmed in specific plant species through detailed chemical analysis of their extracts.

Chelidonium majus L., commonly known as greater celandine, is a medicinal plant used in traditional herbalism. buketov.edu.kz A phytochemical analysis of C. majus collected from the Kungei Alatau region identified this compound as one of its chemical constituents. buketov.edu.kz The analysis, performed using gas chromatography-mass spectrometry (GC-MS), revealed that this compound constituted 2.87% of the identified compounds in the sample. buketov.edu.kz This finding positions this compound among other significant compounds found in the plant, such as various alkaloids and other nitriles. buketov.edu.kz

Table 2: Selected Phytochemical Composition of Chelidonium majus L.

CompoundPercentage (%)
Phytol27.74
Octadecanenitrile7.80
Hexadecanenitrile4.34
This compound 2.87
Ethyl Oleate2.53
Heptadecanoic acid, 16-methyl-, methyl ester2.00
Ethyl 9-hexadecenoate1.88
1-Nitrododecane1.31
Hexadecanal0.80
2-Heptadecanone0.64
Source: Adapted from a study on the biomorphological and phytochemical parameters of Chelidonium majus L. buketov.edu.kz

The chemical composition of laurel (Laurus nobilis) leaf extracts has been a subject of scientific investigation. In a study comparing different extraction methods and solvents, this compound was uniquely identified in an extract produced using the Soxhlet extraction method with ethanol (B145695) as the solvent. This specific combination of method and solvent was the only one to yield this compound, alongside nonanedioic acid, highlighting the selectivity of the extraction process. The identification was achieved through gas chromatography-mass spectrometry (GC-MS) analysis, with results compared against the Wiley and NIST libraries for confirmation.

Table 3: Detection of this compound in Laurel Leaf Extracts

Extraction MethodSolventCompound Detected
Soxhlet ExtractionEthanolThis compound
Source: Based on research on the chemical composition of laurel leaf extracts.
Identification in Chelidonium majus L.

Marine Organism Metabolites

The marine sponge Petrosia ficiformis, found in the Mediterranean Sea and adjacent Atlantic waters, is known to produce a diverse array of secondary metabolites, including unique polyacetylenes and sterols. srce.hrkoreascience.kr Extensive research into the volatile organic compounds (VOCs) of P. ficiformis has been conducted to better understand its chemical ecology and potential for producing novel compounds.

Investigations using methods such as hydrodistillation and headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) have identified numerous VOCs from both fresh and dried samples of the sponge. srce.hrfao.org The identified compounds were predominantly aliphatic molecules, with major constituents including octan-3-one, oct-1-en-3-ol, and heptadecane, alongside other compounds like benzaldehyde (B42025) and benzyl (B1604629) alcohol. srce.hrfao.org However, in detailed analyses of the volatile fractions of P. ficiformis, this compound was not reported as a metabolite. srce.hrfao.orgresearchgate.net While marine sponges and their associated bacteria are sources of a wide variety of nitrogen-containing compounds, including indole (B1671886) alkaloids and other volatile amines, the presence of long-chain aliphatic nitriles like this compound in P. ficiformis has not been established in the cited studies. nih.govmdpi.com

Occurrence in Pyrolytic Products of Biomass and Waste

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an oxygen-free environment, is a technology used to convert complex organic waste into bio-oil, syngas, and char. acs.org this compound has been identified as a component in the bio-oil produced from the pyrolysis of several types of biomass and waste streams.

The pyrolysis of municipal sewage sludge is an area of intensive research for waste management and energy recovery. acs.orgresearchgate.net The resulting bio-oil is a complex mixture of hundreds of organic compounds. mdpi.com During the pyrolysis of sewage sludge, this compound has been identified as a nitrogen-containing compound in the bio-oil fraction. researchgate.net In one study analyzing the composition of sludge pyrolytic oil via GC-MS, this compound was detected, representing 3.17% of the total identified components by peak area. researchgate.netmdpi.com The presence of nitriles and other nitrogenous compounds in the bio-oil is attributed to the high protein and nitrogen content inherent in sewage sludge. acs.orgwasteforum.cz

Avermectin (B7782182) mycelial residue, a solid waste product from antibiotic fermentation, is rich in organic matter such as proteins and carbohydrates. mdpi.comresearchgate.net Pyrolysis of this residue has been investigated as a method for its disposal and valorization. mdpi.com Studies on the thermal decomposition of Avermectin mycelial residues at temperatures between 400°C and 700°C show that the bio-oil produced contains a significant proportion of nitrogenous compounds (32.14–38.70%). mdpi.com

Within this nitrogen-containing fraction, nitriles and amides are predominant. This compound is a notable nitrile compound identified in the bio-oil. mdpi.com Research indicates that with increasing pyrolysis temperatures, the dehydration of amides can lead to the formation of nitriles. mdpi.com

Table 1: Relative Content of this compound in the Nitrile Fraction of Bio-oil from Avermectin Residue Pyrolysis

Pyrolysis Temperature (°C) Relative Content of this compound (in quantified nitriles)
400 25.67%
500 23.54%
600 21.33%
700 20.91%

Data sourced from a study on the pyrolysis behavior of Avermectin mycelial residues. mdpi.com

Jatropha curcas L. is an energy crop whose biomass, including the de-oiled seed kernels, can be converted into bio-oil via pyrolysis. researchgate.netnjpas.com.ng The chemical composition of this pyrolytic oil has been analyzed to determine its potential as a source of fuel and chemical feedstocks. njpas.com.ng Gas chromatography-mass spectrometry (GC-MS) analysis of the bio-oil produced from the slow pyrolysis of acid-hydrolyzed de-oiled Jatropha seed kernels revealed the presence of this compound as one of the constituent compounds. researchgate.net The formation of nitriles during the pyrolysis of Jatropha biomass is linked to the decomposition of proteins and other nitrogen-containing precursors present in the feedstock. cirad.fr

Avermectin Mycelial Residues Pyrolysis

Detection and Quantification Methodologies

The identification and quantification of this compound in various matrices are primarily accomplished using advanced analytical techniques, with chromatography coupled to mass spectrometry being the most common approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely cited method for the detection of this compound. researchgate.netdss.go.thrfppl.co.in This technique separates volatile and semi-volatile compounds in a gas chromatograph before they are detected and identified by a mass spectrometer. The identification is typically confirmed by comparing the resulting mass spectrum with established spectral libraries like NIST. rfppl.co.innih.gov Specific GC-MS methods have been optimized for analyzing complex organic residues and pyrolytic oils. dss.go.thmdpi.com For instance, high-temperature GC-MS (HT-GC-MS) and pyrolysis-GC-MS (Py-GC-MS) have been effectively used to identify free and bound nitriles, including this compound, in ancient organic residues. dss.go.th

Liquid Chromatography (LC) techniques are also applicable. While less common for this specific compound, high-pressure liquid chromatography (HPLC) with a photodiode array detector has been used for the analysis of other nitriles and could be adapted for this compound. google.com

For quantification , methods can vary. In GC-MS, the peak area percentage can provide a semi-quantitative measure of concentration relative to other identified compounds. researchgate.net For more precise quantification, a calibration curve using a pure analytical standard of this compound is required. An alternative method for quantifying aliphatic nitriles involves measuring the amount of ammonia (B1221849) released after enzymatic or chemical hydrolysis. microbiologyresearch.org

Table 2: Summary of Analytical Methodologies for this compound Detection

Analytical Technique Sample Type / Application Key Parameters / Notes Source(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Pyrolytic Oils, Organic Residues, Forensic Samples Separation on capillary columns (e.g., HP-5, SH-Rxi-5Sil MS); Identification via mass spectral libraries (NIST). researchgate.netresearchgate.netrfppl.co.inut.ac.ir
High Temperature-GC-MS (HT-GC-MS) Ancient Organic Residues (Mummy tissue) Analysis of high molecular weight, less volatile compounds. dss.go.th
Pyrolysis-GC-MS (Py-GC-MS) Ancient Organic Residues (Mummy tissue) Characterizes 'bound' or polymerized components by pyrolyzing the sample directly at the GC inlet. dss.go.th

Chromatographic Techniques for Identification

The identification and quantification of this compound in various matrices are predominantly achieved through chromatographic methods, which separate the compound from complex mixtures, allowing for its precise detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. wikipedia.orglancashire.ac.uknih.gov This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. wikipedia.org In GC, the sample is vaporized and separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. nist.gov

GC-MS has been instrumental in identifying this compound in a variety of contexts:

Environmental and Forensic Analysis: The technique is considered a "gold standard" in forensic science for substance identification. wikipedia.orglancashire.ac.uk It has been used to detect this compound in seized moonshine samples, where it was identified as a contaminant. rfppl.co.in

Analysis of Industrial and Manufactured Products: Researchers have employed GC-MS to characterize organic compounds in manufactured articles, such as those containing phenolic resins. researchgate.netmdpi.com In one study, this compound was identified as one of the extractable compounds, with its detection being influenced by the extraction solvent used. mdpi.com

Archaeological and Paleoenvironmental Studies: GC-MS has been utilized to analyze organic residues from ancient Egyptian mummies. dss.go.th In these studies, high-temperature GC-MS was necessary to analyze the complex and often degraded organic materials. dss.go.th

Food and Plant Analysis: this compound has been identified in extracts of laurel leaves using GC-MS. pvj.com.pkresearchgate.net The compound was specifically recovered when using the Soxhlet extraction method with ethanol. pvj.com.pkresearchgate.net

Biowaste and Biofuel Research: The pyrolysis products of avermectin mycelial residues have been analyzed by GC-MS, revealing the presence of this compound among other nitrogen-containing compounds. mdpi.com Similarly, it has been detected in the digestates of sewage sludge. rsc.orgnih.gov

The identification of this compound by GC-MS is typically confirmed by comparing the resulting mass spectrum with established spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nist.govmdpi.compvj.com.pk The mass spectrum of this compound shows characteristic fragmentation patterns that aid in its definitive identification. nist.govnih.gov

Table 1: Selected GC-MS Applications for the Detection of this compound

Sample Type Extraction/Analysis Method Key Findings References
Laurel Leaf ExtractsSoxhlet extraction with ethanol, GC-MS-FIDThis compound was recovered only with this specific extraction method. pvj.com.pkresearchgate.netresearchgate.net
Manufactured ArticlesSoxhlet extraction with dichloromethane (B109758), GC-MSThis compound was identified among other organic compounds. researchgate.netmdpi.com
Seized MoonshineLiquid-liquid extraction with chloroform, GC-MSThis compound was detected as a contaminant. rfppl.co.in
Avermectin Mycelial ResiduesPyrolysis-GC-MSThis compound was a notable nitrogen-containing pyrolysis product. mdpi.com
Sewage Sludge DigestatesPyrolysis-GC-MSThis compound was identified in the refractory organic matter. rsc.orgnih.gov
Ancient Egyptian MummiesHigh Temperature-GC-MSAlkyl nitriles, including potentially this compound, were detected. dss.go.th
High-Temperature Gas Chromatography-Mass Spectrometry

For samples containing high-molecular-weight or less volatile compounds, high-temperature gas chromatography-mass spectrometry (HT-GC-MS) is employed. This technique utilizes columns and instrument conditions capable of operating at elevated temperatures, often up to 350-400°C. dss.go.th

HT-GC-MS has been particularly valuable in the analysis of complex organic residues, such as those found in archaeological contexts. For instance, in the study of Egyptian mummies, HT-GC-MS was used to analyze trimethylsilylated lipid extracts, revealing a range of carboxylic acids and other compounds that were not detectable by other thermal desorption or pyrolysis methods. dss.go.th The analysis of organic residues from ancient mummies has identified various nitriles, including those in the C9 to C18 range, which encompasses this compound. dss.go.th

Spectroscopic Characterization Techniques

While chromatography is essential for separation, spectroscopy provides detailed information about the molecular structure of this compound.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. nih.gov This peak is a key indicator of the presence of the nitrile functional group.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show signals corresponding to the different types of hydrogen atoms in the long alkyl chain.

¹³C NMR: The carbon-13 NMR spectrum is particularly informative, showing a distinct signal for the nitrile carbon atom in addition to the signals for the carbons in the alkyl chain. nih.govspectrabase.com

Mass spectrometry, as coupled with GC, provides the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of this compound is available in databases like the NIST WebBook and shows a characteristic pattern of fragment ions. nist.gov

Advanced Analytical Approaches for Trace Detection

Detecting trace amounts of this compound in complex environmental or biological samples requires highly sensitive analytical methods.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for analyzing non-volatile and complex solid materials. mdpi.comrsc.orgnih.govnih.govmontclair.edu In this method, the sample is heated to a high temperature in the absence of oxygen, causing it to break down into smaller, more volatile fragments that can then be analyzed by GC-MS. This approach has been successfully used to identify this compound in sewage sludge and in the pyrolysis products of microbial residues. mdpi.comrsc.orgnih.gov

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is another sensitive technique for the analysis of volatile and semi-volatile organic compounds. lancashire.ac.ukdss.go.th This method involves collecting analytes onto a sorbent tube, which is then heated to release the compounds into the GC-MS system. This pre-concentration step enhances the detection limits for trace compounds.

For enhanced selectivity and sensitivity in complex matrices, tandem mass spectrometry (MS/MS) can be utilized with gas chromatography (GC-MS/MS). lancashire.ac.uk This technique involves multiple stages of mass analysis, which helps to reduce background noise and interferences, allowing for more accurate quantification of trace-level analytes.

Applications and Potential Utilities of Pentadecanenitrile in Advanced Materials and Other Fields

Materials Science Applications

In the realm of materials science, pentadecanenitrile serves as a critical surface-active agent, influencing the synthesis and properties of nanoscale materials.

This compound has been effectively utilized as a nitrogen-based ligand or surfactant in the synthesis of nanoparticles. rsc.org Ligands are crucial in nanoparticle synthesis as they control growth rates, particle morphology, and size distribution. rsc.org The interaction between the ligand and the nanoparticle surface is a key parameter that dictates the final structural and electronic properties of the nanomaterial. rsc.org

Research into iron-platinum (FePt) nanoparticles, which are promising materials for high-density magnetic storage, has highlighted the specific advantages of using this compound. protochips.com Standard synthesis of FePt nanoparticles often employs oleylamine (B85491) as a ligand for platinum. However, this can lead to nanoparticles with an undesirable "core/shell" structure, where an iron-depleted core is surrounded by a surface-oxidized iron shell, a result of differing reaction kinetics between the iron and platinum precursors.

To address this, this compound has been introduced as a substitute ligand for oleylamine, chosen for its stronger interaction with platinum. This substitution results in the formation of FePt nanoparticles with a significantly more homogeneous composition. researchgate.net Furthermore, by varying the ratio of this compound to other stabilizing ligands, such as oleic acid, researchers can effectively control the size of the resulting nanoparticles. protochips.comprotochips.com This control over both composition and diameter is essential for tuning the magnetic and physical properties of the nanoparticles for specific applications. researchgate.net

Table 1: Influence of this compound as a Ligand in FePt Nanoparticle Synthesis

Feature Standard Ligand (Oleylamine) Alternative Ligand (this compound) Reference(s)
Resulting Composition Inhomogeneous; Iron-depleted core with an oxidized iron shell Homogeneous researchgate.net
Size Control Less direct control Diameter can be tuned by varying the ligand ratio (with oleic acid) protochips.com

| Interaction | Weaker interaction with platinum relative to this compound | Stronger interaction with platinum surface sites | rsc.org |

The efficacy of this compound in nanoparticle synthesis is rooted in its surface chemistry. It is hypothesized that the nitrile functional group (-C≡N) bonds directly to platinum sites on the surface of the nanoparticles. rsc.org This strong interaction helps to passivate the surface, preventing uncontrolled growth and aggregation while promoting a more uniform incorporation of the metallic elements.

Beyond nanoparticle synthesis, this compound has been used in surface modification for patterning applications. In a soft-lithography-inspired technique called microchannel molding (μCM), this compound was used during the heat treatment of a lead zirconate titanate (PZT) precursor solution patterned on a platinum surface. princeton.edu This application underscores its role in mediating surface interactions at high temperatures, which is critical for creating well-defined microstructures. princeton.edu

Ligand in Nanoparticle Synthesis

Analytical Chemistry Applications

In analytical chemistry, the availability of pure, well-characterized compounds is essential for the validation of methods and the quantification of analytes. This compound is available commercially as an analytical standard or reference material. cymitquimica.com Its properties have been characterized and are available in databases such as the NIST Chemistry WebBook, which provides essential data for its use as a reference compound. nist.govnist.gov Such standards are used to calibrate instruments and confirm the identity of a substance in a sample by comparing, for example, its retention time in chromatography or its mass spectrum to that of the known standard.

Forensic and Archeological Applications

The chemical stability and distinct signature of this compound have led to its detection and use in forensic and archeological contexts.

In forensic science, this compound has been identified as one of the many volatile organic compounds (VOCs) present in human decomposition fluid. uts.edu.au The characterization of such compounds is vital for applications like the training of cadaver-detection canines, where understanding the specific chemical profile of decomposition odor can improve training aid accuracy and effectiveness. uts.edu.au It has also been detected in studies analyzing the pyrolytic profile of human bone, which has applications in forensic investigations. nih.gov

In the field of archeology, this compound has been identified as a component in the complex organic residues from ancient Egyptian mummies. researchgate.net Using techniques like high-temperature gas chromatography-mass spectrometry (GC-MS) and pyrolysis-GC-MS, scientists can detect a suite of compounds, including various nitriles, amides, and fatty acids. researchgate.net The presence of this compound and other long-chain nitriles helps to characterize the lipid and proteinaceous components, providing insights into the materials used in embalming practices or the chemical transformations that occurred during long-term interment. researchgate.net

Identification in Organic Residues from Ancient Mummies

The analysis of organic residues from ancient artifacts provides a chemical window into the past. In the context of ancient Egypt, such analyses have shed light on the complex materials and methods used in mummification.

Characterization of Embalming Practices and Substances

Scientific investigations into the organic materials used in ancient Egyptian embalming have identified a range of substances, including lipids, resins, and waxes. researchgate.net Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have been instrumental in characterizing the complex mixtures applied to bodies and wrappings during the mummification process. ambeed.com

Within this complex suite of compounds, researchers have identified nitrogenous organic compounds in samples from Pharaonic Egyptian mummies. One such study utilized sequential thermal desorption-GC-MS and pyrolysis-GC-MS to analyze tissue and resinous materials. The results revealed the presence of a series of nitriles with chain lengths from C9 to C18. researchgate.net Notably, This compound was identified among the various nitriles present in these ancient samples. ambeed.comthegoodscentscompany.com

The presence of this compound and other long-chain nitriles and amides in these residues is significant. ambeed.comresearchgate.net While many of the detected lipids are believed to be endogenous to the body tissues and to have undergone significant alteration over millennia, the detection of specific compounds like nitriles offers clues to the exogenous materials used. ambeed.com These findings suggest that the embalming materials were not limited to well-known resins and bitumen but may have also included fats, oils, and other organic substances that could degrade or transform into compounds like this compound over time. researchgate.netambeed.com The identification of these nitrogenous compounds contributes to a more nuanced understanding of the sophisticated and varied chemical treatments employed by ancient Egyptians to preserve the dead. ontosight.ai

Table 1: Nitrogenous Compounds Identified in Ancient Mummy Residues This table is interactive and can be sorted by clicking on the headers.

Compound Class Specific Compound Identified Analytical Method(s) Reference(s)
Nitriles This compound TD-GC-MS, Py-GC-MS ambeed.com, thegoodscentscompany.com
Nitriles Hexadecanenitrile TD-GC-MS, Py-GC-MS ambeed.com, thegoodscentscompany.com
Nitriles Heptadecanenitrile TD-GC-MS, Py-GC-MS ambeed.com, thegoodscentscompany.com
Nitriles Octadecanenitrile TD-GC-MS, Py-GC-MS ambeed.com, thegoodscentscompany.com
Amides Hexadecanamide TD-GC-MS, Py-GC-MS ambeed.com, thegoodscentscompany.com
Amides Octadecanamide TD-GC-MS, Py-GC-MS ambeed.com, thegoodscentscompany.com

Source: Compiled from various scientific studies.

Emerging and Speculative Applications

Beyond its historical significance, this compound is a molecule with potential for future applications, primarily as a chemical building block and in the development of novel materials.

Potential in Novel Chemical Feedstocks

This compound serves as a valuable intermediate in the chemical industry. Long-chain fatty nitriles are crucial precursors for the synthesis of other valuable compounds, such as fatty amines, which are used in the production of surfactants and lubricants.

Recent research has focused on more sustainable and efficient methods for producing fatty nitriles, which points to their growing importance as a chemical feedstock. One promising area is the use of biocatalysis. Scientists are developing cyanide-free synthesis routes using enzymes like aldoxime dehydratases to convert long-chain fatty aldoximes into the corresponding nitriles, including those in the C12 to C16 range. This biotechnological approach offers a greener alternative to traditional chemical methods.

Another area of research involves the pyrolysis of biomass. Studies on the pyrolysis of materials like avermectin (B7782182) mycelial residues have shown that the resulting bio-oil contains a significant concentration of nitrogenous compounds, with this compound being a major component among the nitriles. Similarly, research on upgrading bio-oil from spent coffee grounds has identified this compound as a significant product. These findings open up potential pathways to produce this compound and other valuable nitrogenous chemicals from renewable, non-food biomass sources.

A highly specific and advanced application of this compound has been demonstrated in materials science. It has been used as a novel ligand in the chemical synthesis of iron-platinum (FePt) nanoparticles. Researchers found that using this compound as a ligand, in combination with oleic acid, allows for the creation of nanoparticles with a more homogeneous composition. This control over the nanoparticle structure is crucial for applications in high-density magnetic storage and other advanced materials. The ability to tune the nanoparticle diameter by varying the ligand ratio further highlights the potential of this compound in this high-tech field.

Future Directions in Industrial and Pharmaceutical Applications

The role of this compound as an intermediate suggests its potential utility in various industrial and pharmaceutical applications, although many of these are speculative and based on the general reactivity of long-chain nitriles.

In industry, the conversion of fatty nitriles to fatty amines is a well-established process. These amines and their derivatives are used in a wide range of products, including fabric softeners, corrosion inhibitors, and flotation agents. As industries move towards more sustainable and bio-based raw materials, the production of this compound from renewable feedstocks could become increasingly important.

In the pharmaceutical and agrochemical sectors, nitriles are a common functional group in many active molecules. While specific large-scale pharmaceutical applications for this compound itself are not widely documented, its structure makes it a potential starting material for the synthesis of more complex molecules with biological activity. Its long carbon chain could be modified to create compounds with specific lipophilic properties, which are often desirable in drug design to improve membrane permeability. There are also mentions of its potential use in pesticide formulations.

The future for this compound in these fields will likely be driven by:

Advances in Green Chemistry: The development of efficient biocatalytic and pyrolysis-based production methods will make it a more attractive and sustainable feedstock.

Materials Science Innovation: Its demonstrated use in creating specialized nanoparticles could lead to further applications in electronics, catalysis, and data storage.

Chemical Synthesis: Its role as a building block for long-chain amines and other derivatives will continue to be relevant in the specialty chemicals market.

Table 2: Potential and Emerging Applications of this compound This table is interactive and can be sorted by clicking on the headers.

Field of Application Specific Use/Role Key Research Finding Reference(s)
Advanced Materials Ligand for Nanoparticle Synthesis Enables creation of more homogeneous FePt nanoparticles for magnetic storage. ,
Chemical Feedstock Intermediate for Fatty Amines Precursor for surfactants, lubricants, etc.
Chemical Feedstock Product from Biomass Pyrolysis Can be produced from renewable sources like agricultural residues.
Agrochemicals Component in Formulations Mentioned in the context of pesticide formulations.
Biocatalysis Target for Green Synthesis Can be produced via cyanide-free enzymatic routes.

Source: Compiled from various scientific and technical sources.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing pentadecanenitrile, and how can its purity be validated?

  • Methodology : Synthesis typically involves catalytic pyrolysis of cyanobacteria or fatty acid nitrilation. For example, pyrolysis over metal-loaded MCM-41 with methanol vapor yields this compound (11.81–78.92% depending on catalyst type) .
  • Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) for functional group analysis. Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Key Properties :

  • Boiling Point : Refer to NIST Chemistry WebBook for Antoine Equation parameters (ensure metric units, e.g., °C, kPa) .
  • Solubility : Test in polar (e.g., methanol) vs. non-polar solvents (e.g., hexane) to optimize reaction conditions.
  • Stability : Monitor thermal decomposition thresholds using differential scanning calorimetry (DSC) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols :

  • Avoid inhalation/contact; use fume hoods and PPE (nitrile gloves, lab coats).
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Document hazards in a dedicated section of manuscripts, per IUPAC guidelines .

Advanced Research Questions

Q. What mechanistic pathways explain this compound formation during catalytic pyrolysis?

  • Analysis Framework :

  • Compare yields under varying catalysts (e.g., Ni/MCM-41 vs. Co/MCM-41) to identify active sites.
  • Use isotopic labeling (e.g., ¹³C-cyanobacteria) to trace carbon/nitrogen pathways .
    • Contradictions : Discrepancies in reported yields (e.g., 50.95% vs. 69.48% for Ni/MCM-41) may arise from feedstock composition or pyrolysis temperature gradients .

Q. How can contradictory data on this compound’s reactivity in nucleophilic substitutions be resolved?

  • Methodological Approach :

  • Replicate experiments using standardized substrates (e.g., alkyl halides) under controlled humidity.
  • Apply multivariate regression to isolate variables (e.g., solvent polarity, catalyst loading) .
    • Case Study : Conflicting results in SN2 vs. SN1 mechanisms may stem from trace water content; use Karl Fischer titration to quantify moisture .

Q. What advanced spectroscopic techniques are optimal for studying this compound’s molecular interactions?

  • Techniques :

  • FT-IR : Identify nitrile stretching vibrations (~2240 cm⁻¹) and monitor shifts under varying pH.
  • X-ray Crystallography : Resolve crystal structure if solid-phase samples are obtainable.
  • Computational Modeling : Compare DFT-calculated vibrational spectra with experimental data .

Guidance for Addressing Contradictions

  • Statistical Rigor : Report means with standard deviations (e.g., 69.48 ± 2.3%) and justify significant figures per instrument precision .
  • Peer Review : Highlight limitations in methodology (e.g., feedstock variability) and propose replication studies in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.